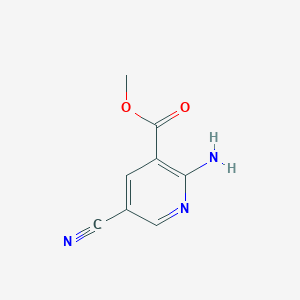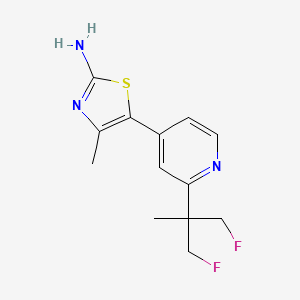
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine
Descripción general
Descripción
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine (also known as 5-DFPMT) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to the class of compounds called heterocyclic amines, which are found in many organic compounds. 5-DFPMT has been found to possess several unique properties that make it attractive for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Novel Synthesis Routes
Research has focused on developing efficient synthesis methods for fluorinated heterocyclic scaffolds due to their attractiveness in pharmaceutical chemistry. For example, a study by Revanna et al. (2013) explored the synthesis of novel functionalized carboxymides through Michael addition and Mannich reactions, demonstrating an efficient route for producing compound libraries with potential biological activities (Revanna et al., 2013).
Antimicrobial Applications
Compounds related to pyridinyl derivatives have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, showing that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009).
Anticancer Evaluation
A series of pyridin-4-yl-substituted compounds were evaluated for their anticancer activity, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines, highlighting the potential of these scaffolds in developing new anticancer agents (Abdo & Kamel, 2015).
Catalytic Applications
Derivatives of pyridine, such as pyridine-2,6-bis(oxazoline), have been used to develop efficient and flexible lanthanide-based catalysts for enantioselective reactions, indicating the role of pyridinyl derivatives in enhancing catalytic efficiency and selectivity (Desimoni et al., 2005).
Propiedades
IUPAC Name |
5-[2-(1,3-difluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3S/c1-8-11(19-12(16)18-8)9-3-4-17-10(5-9)13(2,6-14)7-15/h3-5H,6-7H2,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUIUHQFOWVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)
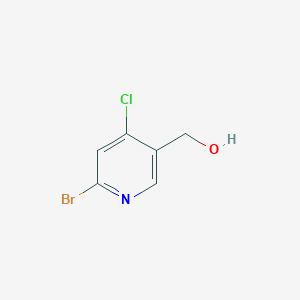



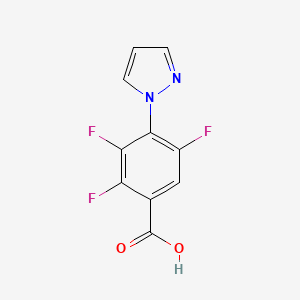
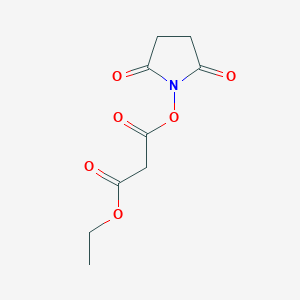
![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)


